(S)-2-((Ethylthio)methyl)furan-3(2H)-one
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Overview
Description
(S)-2-((Ethylthio)methyl)furan-3(2H)-one is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Ethylthio)methyl)furan-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furfural and ethylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Commonly used catalysts include Lewis acids or transition metal complexes.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Ethylthio)methyl)furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring, altering the compound’s properties.
Substitution: The ethylthio group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans with different functional groups.
Scientific Research Applications
(S)-2-((Ethylthio)methyl)furan-3(2H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of (S)-2-((Ethylthio)methyl)furan-3(2H)-one involves its interaction with specific molecular targets. The ethylthio group can participate in various chemical interactions, such as hydrogen bonding or hydrophobic interactions, with proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simple furan derivative with a methyl group.
2-Ethylfuran: Similar to (S)-2-((Ethylthio)methyl)furan-3(2H)-one but lacks the sulfur atom.
2-Thiophenemethanol: Contains a sulfur atom but has a different ring structure.
Uniqueness
This compound is unique due to the presence of both the furan ring and the ethylthio group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications.
Properties
Molecular Formula |
C7H10O2S |
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Molecular Weight |
158.22 g/mol |
IUPAC Name |
(2S)-2-(ethylsulfanylmethyl)furan-3-one |
InChI |
InChI=1S/C7H10O2S/c1-2-10-5-7-6(8)3-4-9-7/h3-4,7H,2,5H2,1H3/t7-/m1/s1 |
InChI Key |
XVGVBWBAGMBBSB-SSDOTTSWSA-N |
Isomeric SMILES |
CCSC[C@@H]1C(=O)C=CO1 |
Canonical SMILES |
CCSCC1C(=O)C=CO1 |
Origin of Product |
United States |
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